molecular formula C40H70O15 B1673866 Kujimycin A CAS No. 33955-27-0

Kujimycin A

Cat. No.: B1673866
CAS No.: 33955-27-0
M. Wt: 791 g/mol
InChI Key: XITHDKRNUSLORY-HGLCJHSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kujimycin A is a secondary metabolite isolated from Streptomyces spinichromogenes var. kujimyceticus. First characterized by Omura et al. (1969), it belongs to a class of macrolide antibiotics with a 16-membered lactone ring structure . The compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit . Early studies demonstrated its potent in vitro efficacy, with minimum inhibitory concentrations (MICs) ranging from 0.1–2.0 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Properties

CAS No.

33955-27-0

Molecular Formula

C40H70O15

Molecular Weight

791 g/mol

IUPAC Name

[7-hydroxy-2-(3-hydroxybutan-2-yl)-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate

InChI

InChI=1S/C40H70O15/c1-18-16-39(11,47)35(44)23(6)33(52-27(10)42)22(5)32(20(3)25(8)41)54-37(46)24(7)34(53-29-17-40(12,49-14)36(45)26(9)51-29)21(4)31(18)55-38-30(43)28(48-13)15-19(2)50-38/h18-26,28-34,36,38,41,43,45,47H,15-17H2,1-14H3

InChI Key

XITHDKRNUSLORY-HGLCJHSCSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)O)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)O)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kujimycin A;  Desacetyllankamycin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Kujimycin B
  • Source : Co-isolated with Kujimycin A from S. spinichromogenes var. kujimyceticus .
  • Structural Differences : Contains an additional hydroxyl group at the C-12 position, altering its polarity and pharmacokinetic profile.
  • Bioactivity :
    • 2–4 fold reduced potency against Gram-positive bacteria compared to this compound (MIC: 0.4–8.0 µg/mL) .
    • Lower cytotoxicity in mammalian cell lines (IC₅₀: 32 µg/mL vs. 16 µg/mL for this compound) .
Erythromycin
  • Source : Produced by Saccharopolyspora erythraea.
  • Structural Similarities: Shares a 14-membered macrolide core but lacks the C-3 cladinose sugar found in this compound.
  • Bioactivity :
    • Broader clinical use due to better solubility and oral bioavailability.
    • Comparable MICs against S. aureus (0.5–2.0 µg/mL) but weaker activity against Mycoplasma spp. .

Functional Analogues

Tylosin
  • Source : Derived from Streptomyces fradiae.
  • Mechanism : Targets the 50S ribosomal subunit, similar to this compound.
  • Bioactivity: Superior efficacy in veterinary applications (MIC: 0.05–1.0 µg/mL against Pasteurella multocida) . Limited human use due to rapid metabolic clearance.
Clarithromycin
  • Source : Semi-synthetic derivative of erythromycin.
  • Advantages :
    • Acid-stable, enabling oral administration.
    • Enhanced tissue penetration (AUC: 8–12 h·µg/mL vs. 2–4 h·µg/mL for this compound) .

Comparative Data Table

Compound Source Organism Core Structure MIC (µg/mL) S. aureus Cytotoxicity (IC₅₀, µg/mL) Key Clinical Use
This compound S. spinichromogenes var. kujimyceticus 16-membered macrolide 0.1–2.0 16 Experimental antibiotic
Kujimycin B S. spinichromogenes var. kujimyceticus 16-membered macrolide 0.4–8.0 32 Preclinical studies
Erythromycin Saccharopolyspora erythraea 14-membered macrolide 0.5–2.0 >64 Respiratory infections
Tylosin Streptomyces fradiae 16-membered macrolide 0.05–1.0 >128 Veterinary medicine

Research Findings and Limitations

  • Structural-Activity Relationship (SAR) : The C-12 hydroxyl in Kujimycin B reduces membrane permeability, explaining its lower potency compared to this compound .
  • Toxicity Profile : this compound’s cytotoxicity correlates with its ability to disrupt mitochondrial ribosomes, a side effect mitigated in semi-synthetic derivatives like clarithromycin .
  • Resistance : Cross-resistance with erythromycin is observed in methicillin-resistant S. aureus (MRSA) strains, limiting this compound’s utility in modern clinics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kujimycin A
Reactant of Route 2
Reactant of Route 2
Kujimycin A

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